2-(4,6-二氯嘧啶-5-基)乙醇

描述

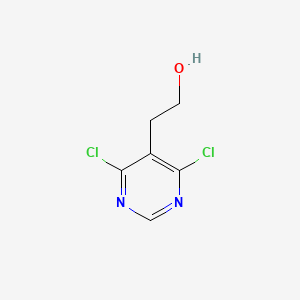

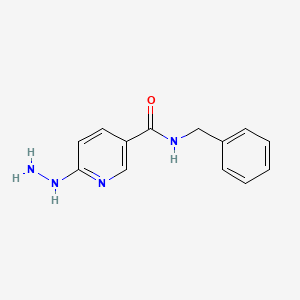

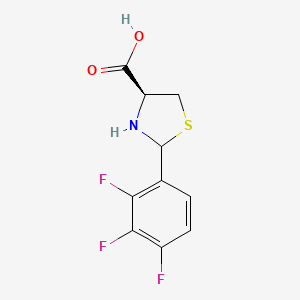

“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a chemical compound with the CAS Number: 853680-74-7 . It has a molecular weight of 193.03 and its IUPAC name is 2-(4,6-dichloro-5-pyrimidinyl)ethanol .

Molecular Structure Analysis

The InChI code for “2-(4,6-Dichloropyrimidin-5-YL)ethanol” is 1S/C6H6Cl2N2O/c7-5-4 (1-2-11)6 (8)10-3-9-5/h3,11H,1-2H2 . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

“2-(4,6-Dichloropyrimidin-5-YL)ethanol” is a solid substance . It has a boiling point of 318.7±37.0 C at 760 mmHg . The compound should be stored at -20C, in sealed storage, away from moisture .科学研究应用

- Dichloropyrimidines are used in the synthesis of new pyrimidine derivatives . The process involves the use of organolithium reagents and nucleophilic attack on pyrimidines, favoring the formation of C-4 substituted products .

- The reaction of 7 with N,N-dimethylethylenediamine afforded 8 exclusively .

- The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

- After the pyridine scaffold, the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .

- Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

- Halopyrimidines can be made by the Vilsmeier–Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines .

- The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction .

- Substitution reactions that include Grignard agents , cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds , and alkoxy and amino groups .

- In this work, a sequence of reactions of S N Ar, solvolysis, and Claisen–Schmidt condensation on symmetrically substituted 2-amino-4,6-dichloropyrimidine-5-carbaldehyde is reported .

Organic Synthesis

Pharmaceutical Research

Chemical Synthesis

- Aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have been reported .

- The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

- 2,4-Dichloro-6-phenylpyrimidine and 2-chloro-4-(1’,3’-dithian-2’-yl)pyrimidine were prepared using organolithium reagents .

- Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products .

- The introduction of a new hydrophobic side chain using organolithium reagents and the reactivity of the C-4 position of the halopyrimidines is generally found to be strongly preferred over C-2 .

Aromatic Nucleophilic Substitution Reactions

Regioselective Synthesis

Chemical Supplier

- Dichloropyrimidines can undergo amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .

- This method allows the building of pyrimidine-based compound precursors of N-heterocyclic systems .

- The influence of structural factors of the starting pyrimidine and a high concentration of alkoxide ions can lead to unexpected aromatic nucleophilic substitution reaction products .

- Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination .

- These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues .

- After the pyridine scaffold, the pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds .

- Functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

Amination Process

Regioselective Dechlorination

Pharmaceutical Applications

Substitution Reactions

安全和危害

属性

IUPAC Name |

2-(4,6-dichloropyrimidin-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2O/c7-5-4(1-2-11)6(8)10-3-9-5/h3,11H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTBRMFUGQGCCMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)CCO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681052 | |

| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4,6-Dichloro-5-pyrimidyl)ethanol | |

CAS RN |

853680-74-7 | |

| Record name | 2-(4,6-Dichloropyrimidin-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Tert-butyl 4-[(4-fluoro-5-methyl-2-nitrophenyl)amino]piperidine-1-carboxylate](/img/structure/B1463675.png)

![6-Azaspiro[2.5]octane-1-carboxylic acid](/img/structure/B1463679.png)

![2,5-Dimethyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1463686.png)

![2-chloro-N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}acetamide](/img/structure/B1463687.png)

![1-[(5-mercapto-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B1463690.png)

![1-[3-(Carbamoylamino)phenyl]-3-(2-methylphenyl)urea](/img/structure/B1463697.png)